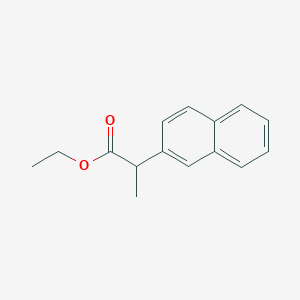
Ethyl 2-(2-naphthyl)propanoate
Cat. No. B8377014
M. Wt: 228.29 g/mol
InChI Key: MLUKGUFNTGLOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06303816B1
Procedure details


5 g (23 mmol) of ethyl 2-naphthylacetate, 23.3 inL (1.0 M, 23 mmol) of lithium bis(trimethylsilyl)amide, and 1.5 mL (24 mmol) of methyl iodide were reacted as described in Preparation 11 to yield 5.71 g of a dark oil. Chromatography eluting with a solvent gradient of hexane to hexane/ethyl acetate 19:1 gave the title compound 2.85 g (54%).



Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].[CH3:17][Si]([N-][Si](C)(C)C)(C)C.[Li+].CI>>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH:11]([CH3:17])[C:12]([O:14][CH2:15][CH3:16])=[O:13] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
23 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
as described in Preparation 11
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C(C(=O)OCC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.71 g | |
| YIELD: CALCULATEDPERCENTYIELD | 108.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
